molecular formula C14H16ClN3S B1414809 1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine CAS No. 1105191-96-5

1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine

Cat. No. B1414809
CAS RN: 1105191-96-5
M. Wt: 293.8 g/mol
InChI Key: IGZCJKHGXSLOFX-UHFFFAOYSA-N
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Description

“1-(4-Chlorophenyl)piperazine” is a derivative of piperazine . Piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Chemical Reactions Analysis

The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

  • Antibacterial and Antifungal Properties : A series of azole-containing piperazine derivatives, including the subject compound, have shown moderate to significant antibacterial and antifungal activities. Notably, certain derivatives displayed broad-spectrum antimicrobial efficacy against various strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

  • Anticancer Potential : Piperazine derivatives with a 1,3-thiazole cycle, including the subject compound, have been studied for their anticancer activity. Screening on various cancer cell lines showed that these compounds were particularly effective, with notable efficacy against lung, kidney, breast, and prostate cancers, as well as leukemia and melanoma (Turov, 2020).

  • Antihelminthic Activity : Derivatives of this compound have been synthesized and evaluated for their antihelminthic activity. They showed promising results against Trichinella spiralis and were compared to established antiparasitic drugs like albendazole (Mavrova, Anichina, Vuchev, Tsenov, Denkova, Kondeva, & Micheva, 2006).

  • Anti-Inflammatory Activity : Some derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity. In vitro studies using the HRBC membrane stabilization method and in vivo studies on rat paw edema models showed promising results, comparing favorably with standard drugs like diclofenac and ibuprofen (Ahmed, Molvi, & Khan, 2017).

  • Solubility and Thermodynamics : Research on the solubility and partitioning processes in biologically relevant solvents of related compounds showed insights into their pharmacological relevance. The study revealed the compound's solubility in various solvents and discussed the thermodynamic parameters, highlighting its potential adsorption properties (Volkova, Levshin, & Perlovich, 2020).

  • Antimicrobial Activity : Another study focused on the synthesis and antimicrobial activities of derivatives containing the piperazine nucleus. These compounds exhibited good to moderate activities against various microbial strains, adding to the compound's potential as a basis for developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Metabolic Studies : A study on the metabolism of a dopamine D(4)-selective antagonist based on a similar compound structure revealed key insights into its biotransformation processes in different species, including humans. This research is vital for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Zhang, Kari, Davis, Doss, Baillie, & Vyas, 2000).

Biochemical Analysis

Biochemical Properties

1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with H1 receptors, which are involved in allergic responses . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their biochemical functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses . Additionally, it can modulate cell signaling pathways, such as those mediated by histamine receptors, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, it has been shown to inhibit histamine H1 receptors, reducing allergic responses . This inhibition is achieved through competitive binding, where the compound competes with histamine for the receptor’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of histamine receptors, resulting in prolonged anti-allergic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits histamine receptors without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as skin irritation and potential reproductive toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, facilitating its entry into target cells where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it interacts with specific biomolecules to modulate cellular processes.

properties

IUPAC Name

4-(4-chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3S/c15-12-3-1-11(2-4-12)13-10-19-14(17-13)9-18-7-5-16-6-8-18/h1-4,10,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZCJKHGXSLOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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